molecular formula C8H6Cl2F2O B1402198 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene CAS No. 1404194-37-1

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene

Cat. No.: B1402198
CAS No.: 1404194-37-1
M. Wt: 227.03 g/mol
InChI Key: JSYAGNXVLSYQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is a high-purity chemical compound provided for research and development purposes. This specialty benzene derivative is defined by its molecular formula, C 8 H 6 Cl 2 F 2 O, and has a molecular weight of 227.03 g/mol . Its structure features a benzene ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a distinctive chloro(difluoro)methoxy functional group . The compound is characterized by its specific SMILES notation (CC1=CC(Cl)=CC=C1OC(F)(Cl)F), which accurately represents its atomic connectivity . As a building block in medicinal chemistry, this compound's value lies in its multifunctional haloalkoxybenzene scaffold. The presence of both chlorine atoms and a difluoromethoxy unit makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals where such motifs are prevalent. It is often compared to analogous structures like 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene (CAS 1404193-59-4), highlighting the impact of subtle structural changes on the compound's physical and chemical properties . This product is available for procurement and is handled with cold-chain transportation to ensure its stability and integrity upon delivery . It is supplied with the identifier MDL MFCD22580749. Intended Use & Disclaimer: this compound is sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. This product should be handled exclusively by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-1-[chloro(difluoro)methoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAGNXVLSYQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene typically involves halogenation reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reactants are subjected to controlled conditions in reactors. The use of advanced technologies and equipment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H6Cl2F2OC_8H_6Cl_2F_2O and features:

  • A benzene ring
  • Two chlorine atoms
  • Two fluorine atoms
  • A methoxy group

These substituents significantly influence the compound's reactivity and biological interactions, making it valuable for various applications.

Chemistry

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as:

  • Substitution Reactions : The halogen atoms can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : It can be oxidized or reduced under specific conditions.
  • Coupling Reactions : Participates in reactions like Suzuki–Miyaura coupling to form more complex molecules.

These characteristics make it a critical building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its unique structure allows for:

  • Investigation of its biological activities , including enzyme inhibition or activation.
  • Studies on its effects on cellular pathways, which can lead to insights into drug development.

Medicine

The compound is under investigation for its potential use as a pharmacological agent . Its halogenated structure may enhance binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be used in:

  • The formulation of agricultural chemicals, including pesticides and herbicides.
  • The creation of high-performance materials due to its stability and reactivity.

Case Study 1: Synthesis of Complex Organic Molecules

In a recent study, researchers utilized this compound as a key intermediate in synthesizing novel pharmaceuticals. The compound's ability to undergo substitution reactions allowed for the introduction of various functional groups, leading to the development of new therapeutic agents with improved efficacy.

Another study focused on assessing the biological activity of this compound against specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory effects, suggesting potential applications in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene, highlighting differences in substituents, molecular properties, and bioactivity:

Compound Name Molecular Formula Substituents Key Properties/Activities Source
This compound C₈H₆Cl₂F₂O 1: -O-CF₂Cl; 2: -CH₃; 4: -Cl Not explicitly reported; inferred stability from halogenation Target
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene C₇H₃Br₂ClF₂O 1: -O-CF₂Cl; 2,4: -Br Higher molecular weight (336.35 g/mol); potential pesticidal use
4-Bromo derivative (Compound 18) Not specified 4: -Br; other positions unspecified MIC 0.78 µg/mL against S. aureus Sa99
Difluoro derivative (Compound 19) Not specified Multiple F substituents Enhanced antimicrobial activity across strains
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene C₉H₉ClFO₂ 1: -F; 2: -OCH₂OCH₃; 4: -Cl Lower halogen density; methoxy groups may improve solubility
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide C₂₀H₂₁ClF₂N₂O₄S Chloro(difluoro)methoxy on indole core Complex structure; potential pharmacological activity

Key Observations:

Halogen Effects :

  • Bromine-substituted analogs (e.g., 2,4-dibromo derivative) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in antimicrobial contexts .
  • Fluoro derivatives (e.g., Compound 19) show broad-spectrum antimicrobial activity, suggesting that fluorine’s electronegativity improves target binding .

Methyl Group Impact :

  • The methyl group in the target compound may introduce steric hindrance, affecting interactions with biological targets compared to unsubstituted or brominated analogs .

Research Findings and Implications

  • Antimicrobial Potential: While direct data for the target compound is lacking, structurally related halogenated methoxy derivatives (e.g., Compound 18, MIC 0.78 µg/mL) demonstrate potent activity against Gram-positive bacteria . This suggests that the target compound’s chloro(difluoro)methoxy group could similarly enhance bioactivity.
  • Synthetic Utility : The chloro(difluoro)methoxy group is recurrent in complex molecules (e.g., indole derivatives in ), highlighting its versatility in medicinal chemistry.
  • Regulatory Status : Compounds with multiple halogens, such as the target, may require rigorous environmental risk assessments due to persistence and bioaccumulation tendencies .

Biological Activity

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is an organic compound notable for its unique structural features, including halogen and methoxy substitutions. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C8H6Cl2F2O. Its structure includes:

  • A benzene ring
  • Two chlorine atoms
  • Two fluorine atoms
  • A methoxy group

These substituents significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial properties : Potential effectiveness against various bacterial strains.
  • Anticancer activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
  • Insecticidal effects : Demonstrated efficacy against agricultural pests.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can enhance binding affinity to enzymes and receptors, potentially leading to the modulation of biochemical pathways. For instance, it may inhibit or activate certain enzymes involved in metabolic processes, which could explain its observed effects on cell proliferation and microbial growth .

Anticancer Activity

A study evaluating the cytotoxic effects of various halogenated compounds on cancer cell lines (A549 and MDA-MB-231) revealed that this compound exhibited significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents, suggesting its potential as a candidate for further development in cancer therapy .

Antimicrobial Studies

In vitro assays have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes, which are critical for bacterial survival .

Case Studies

StudyFocusFindings
Anticancer Evaluation A549 & MDA-MB-231 CellsIC50 values indicated significant cytotoxicity comparable to 5-fluorouracil .
Antimicrobial Activity Various Bacterial StrainsEffective against multiple strains; mechanism involves membrane disruption .
Insecticidal Efficacy Agricultural PestsDemonstrated effectiveness in controlling pest populations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of halogen substituents enhances the biological activity of the compound. The methoxy group is particularly significant as it influences solubility and binding interactions with biological targets. Further modifications to the structure could lead to improved efficacy and selectivity in therapeutic applications .

Q & A

Q. What are the primary synthetic routes for 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and methoxy substitution. For example, chlorination of a methylbenzene precursor followed by nucleophilic substitution with chloro(difluoro)methoxy groups. Key factors include:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) enhance halogenation efficiency .
  • Temperature control : Excessively high temperatures (>100°C) may degrade chloro(difluoro)methoxy intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve substitution kinetics .
Synthetic Route Yield (%)Key ConditionsReference
Direct halogenation62–68AlCl₃, 80°C, DCM
Methoxy substitution45–52K₂CO₃, DMF, 60°C

Q. How is this compound characterized structurally, and what spectroscopic techniques resolve ambiguities in substitution patterns?

  • NMR : ¹H and ¹⁹F NMR distinguish methyl and chloro(difluoro)methoxy groups. For example, the methyl proton signal appears at δ 2.3–2.5 ppm, while CF₂Cl groups show distinct ¹⁹F splitting .
  • X-ray crystallography : Resolves spatial arrangements of bulky substituents, critical for confirming regioselectivity .
  • MS (ESI+) : Molecular ion peaks at m/z 251.2 [M+H]⁺ confirm molecular weight .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposes above 150°C, releasing Cl⁻ and F⁻ ions .
  • Light sensitivity : UV exposure degrades the chloro(difluoro)methoxy group, requiring amber glass storage .
  • Hydrolytic stability : Stable in anhydrous solvents but reacts with water to form phenolic byproducts at pH < 3 .

Q. What preliminary toxicity data exist for this compound, and how should researchers handle it safely?

  • Acute toxicity : LD₅₀ (rat, oral) > 500 mg/kg, indicating moderate hazard .
  • Environmental impact : Chlorinated byproducts persist in aquatic systems; disposal requires neutralization with NaHCO₃ .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chloro(difluoro)methoxy substitution in this compound?

The substitution follows an SNAr (nucleophilic aromatic substitution) mechanism. Electron-withdrawing groups (e.g., Cl) activate the benzene ring at para positions, while steric hindrance from the methyl group directs substitution to the less hindered site. Computational studies (DFT) show a 12.3 kcal/mol activation barrier for the preferred pathway .

Q. How do substituents (Cl, CF₂Cl, CH₃) influence electronic properties and reactivity?

  • Electron withdrawal : CF₂Cl groups reduce electron density at the benzene ring (Hammett σₚ = +0.43), enhancing electrophilic substitution resistance .
  • Steric effects : The methyl group increases torsional strain, slowing reaction rates by 30% compared to unsubstituted analogs .

Q. What advanced analytical methods resolve contradictions in reported spectral data?

  • 2D NMR (COSY, NOESY) : Correlates coupling between methyl and adjacent protons, resolving misassignments in crowded spectra .
  • High-resolution mass spectrometry (HRMS) : Differentiates isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) to confirm molecular formulas .

Q. Can computational models predict the compound’s behavior in novel reaction systems?

Yes. Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) predict solubility parameters (δ = 18.5 MPa¹/²) and aggregation tendencies in nonpolar solvents .

Q. How do conflicting reports on synthetic yields arise, and what optimization strategies address them?

Contradictions stem from:

  • Impurity profiles : Unreacted precursors (e.g., 2-methylbenzene derivatives) inflate yields in LC-MS analyses .
  • Optimization : Gradient recrystallization (hexane/EtOAc) improves purity from 85% to 98%, aligning reported yields .

Q. What degradation pathways occur under environmental or catalytic conditions, and how are intermediates characterized?

  • Photodegradation : UV light cleaves the C-O bond in the methoxy group, producing 4-chloro-2-methylphenol and ClF₂CO radicals (trapped via EPR) .
  • Catalytic hydrogenation : Pd/C removes Cl substituents, forming toluene derivatives; GC-MS identifies intermediates .

Methodological Recommendations

  • Synthesis : Optimize halogenation steps using flow chemistry to enhance reproducibility .
  • Analysis : Combine XRD and solid-state NMR for unambiguous structural confirmation .
  • Safety : Implement in-line FTIR monitoring to detect hazardous gas release during scale-up .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene
Reactant of Route 2
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4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene

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